5-Methoxy-2-nitrosophenol

Vue d'ensemble

Description

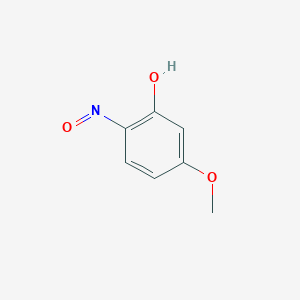

5-Methoxy-2-nitrosophenol is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . . The compound is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to a phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitrosophenol typically involves the nitration of 5-methoxyphenol followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reduction step can be achieved using reagents such as sodium dithionite or zinc dust in the presence of an acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-2-nitrosophenol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 5-Methoxy-2-nitrophenol.

Reduction: 5-Methoxy-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Plant Defense Mechanisms

5-Methoxy-2-nitrosophenol is recognized for its role in plant defense, particularly in maize (Zea mays). Recent studies have shown that this compound accumulates in damaged maize tissues, suggesting its involvement as a secondary metabolite that enhances plant resilience against herbivores.

- Biosynthesis and Accumulation : The accumulation of this compound is contingent upon a functional benzoxazinoid biosynthesis pathway. Labeling experiments indicate that it is derived from the breakdown of 2,4-dihydroxy-1-benzoxazolinone (DIMBOA), a known defense compound in plants .

- Defense Modulation : Physiological doses of exogenous this compound have been shown to increase the expression of defense genes and enhance the emission of volatile organic compounds (VOCs) in response to wounding. This indicates that this compound not only acts as a direct defense agent but also modulates the overall defense response of plants .

- Antioxidant and Antixenotic Properties : The compound exhibits antibiotic activity against both generalist and specialist herbivores at nano-to-micromolar concentrations. This suggests its potential use as a natural pesticide or herbivore deterrent .

Pharmacological Potential

While much of the current research focuses on the ecological applications of this compound, there are indications that it may have pharmacological relevance.

- Bioactive Properties : The structural characteristics of this compound suggest potential bioactivity that could be harnessed in pharmaceutical applications. Its ability to modulate biological responses in plants may translate into similar effects in animal systems, warranting further investigation into its medicinal properties .

Case Study: Maize Defense Responses

A study conducted on maize highlighted the role of this compound in enhancing defense mechanisms against herbivores. Researchers utilized mutant maize plants lacking specific biosynthetic pathways to confirm the origin and function of this compound. The findings demonstrated that supplementation with this compound significantly increased the expression of genes associated with plant defense and enhanced VOC emissions following herbivore attack .

| Study Aspect | Details |

|---|---|

| Plant Species | Zea mays (maize) |

| Compound Studied | This compound |

| Methodology | Gene expression analysis, VOC emission assays |

| Findings | Increased defense gene expression and VOCs |

Research Insight

The discovery of this compound as a breakdown product of benzoxazinoids expands our understanding of plant secondary metabolites. It highlights how these compounds can serve dual roles—acting both as direct defenses against herbivory and as modulators of broader plant defense responses .

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxy-2-nitrophenol: Similar in structure but with a nitro group instead of a nitroso group.

4-Methoxy-2-nitrosophenol: Similar but with the methoxy and nitroso groups in different positions on the phenol ring.

2-Methoxy-5-nitrosophenol: Another positional isomer with different placement of functional groups.

Uniqueness

5-Methoxy-2-nitrosophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

5-Methoxy-2-nitrosophenol (5M2NP) is a phenolic compound notable for its diverse biological activities and its role in plant defense mechanisms. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on herbivores, and potential applications in various fields.

This compound has the molecular formula and a molecular weight of approximately 169.14 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on a phenolic ring, which contribute to its unique chemical reactivity and biological functions.

Target of Action

The primary target of 5M2NP is related to the defense mechanisms in plants, particularly maize. It enhances the expression of defense-related genes and promotes the emission of volatile organic compounds (VOCs), which play a crucial role in attracting natural enemies of herbivores .

Mode of Action

5M2NP acts both as a direct defense mechanism and as a defense modulator :

- Direct Defense : It exhibits antibiotic properties against microbial pathogens and antixenotic activities that deter herbivores from feeding on plants.

- Defense Modulation : When applied to wounded maize leaves, 5M2NP increases the expression of defense genes and enhances the production of terpenoids, which are critical for plant defense .

Biological Activity in Plants

Research indicates that 5M2NP accumulates in response to tissue damage in maize. This accumulation is contingent upon a functional benzoxazinoid biosynthesis pathway, highlighting its role as a breakdown product of secondary metabolites .

Effects on Herbivores

In bioassays, 5M2NP demonstrated significant effects against both generalist and specialist herbivores at nano-to-micromolar concentrations:

- Antibiotic Activity : The compound inhibits microbial growth, contributing to plant health.

- Antixenotic Activity : It deters feeding by herbivores, thereby reducing damage to the plant.

Case Studies

- Maize Defense Mechanisms : A study involving mutant maize plants showed that those lacking functional benzoxazinoid pathways had lower levels of 5M2NP and exhibited increased susceptibility to herbivore attacks. The supplementation of these plants with 5M2NP restored some defense responses, confirming its role in enhancing plant resilience .

- Gene Expression Analysis : In experiments where maize leaves were wounded and treated with 5M2NP, researchers observed an increase in the expression of several defense-related genes. This suggests that 5M2NP plays a critical role in activating the plant's immune response following injury .

Summary of Biological Activities

| Activity Type | Description | Concentration Range |

|---|---|---|

| Antibiotic | Inhibits growth of microbial pathogens | Nano to micromolar |

| Antixenotic | Deters feeding by herbivorous insects | Nano to micromolar |

| Defense Gene Modulation | Enhances expression of defense-related genes in response to tissue damage | Physiological doses |

Propriétés

IUPAC Name |

5-methoxy-2-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBFLAJNUZQUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065674 | |

| Record name | Phenol, 5-methoxy-2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-38-0 | |

| Record name | 5-Methoxy-2-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13895-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methoxy-2-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methoxy-2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrosoresorcinol 1-Monomethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF4SH3Z89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical behavior of 5-Methoxy-2-nitrosophenol?

A1: this compound readily forms metal chelates with various transition metals like Copper [], Cobalt [], Nickel [, ], and Iron []. This chelation behavior is attributed to the presence of the nitrosophenol group, which acts as a bidentate ligand, coordinating to the metal ion through both the oxygen of the nitroso group and the oxygen of the phenolic group.

Q2: How do solvents affect the properties of Nickel complexes with this compound?

A2: Studies show that the electronic spectra of Nickel(II) chelates with this compound exhibit solvent dependence []. This suggests that the solvent molecules likely interact with the chelate structure, influencing the energy levels within the complex and therefore altering its absorption properties.

Q3: Does temperature influence the behavior of metal complexes with this compound?

A3: Research indicates that while the electronic spectra of Nickel(II) chelates with this compound are temperature-dependent, those of Cobalt(III) chelates remain unaffected []. This difference might be attributed to variations in the coordination geometries, electronic configurations, and ligand field strengths of the respective metal complexes.

Q4: Can triphenylphosphine react with metal complexes of this compound?

A4: Yes, triphenylphosphine can deoxygenate the this compound ligand within its metal complexes [, ]. For instance, reacting triphenylphosphine with the Copper(II) complex leads to the formation of 2-amino-7-methoxy-3H-phenoxazin-3-one as a major organic product, along with the reduction of Copper(II) to a Copper(I) complex []. A similar reaction with the Zinc(II) complex yields bis(2-triphenylphosphiniminophenolato)zinc(II) []. This reaction highlights the potential of using triphenylphosphine as a deoxygenating agent in synthetic transformations involving such metal complexes.

Q5: Is there a way to determine the concentration of this compound in a solution?

A6: Yes, the dissociation constant of this compound in aqueous solutions and its partition coefficient between chloroform and water have been determined spectrophotometrically []. This information can be utilized to develop analytical methods for quantifying this compound in various solutions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.